![molecular formula C14H20Cl3N3O3S B11999947 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to an aniline ring, which is further connected to a trichloroethyl group and a hexanamide chain. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(aminosulfonyl)aniline: This intermediate is synthesized by sulfonation of aniline followed by nitration and reduction.
Formation of 2,2,2-trichloroethylamine: This involves the chlorination of ethylamine.
Coupling Reaction: The 4-(aminosulfonyl)aniline is then coupled with 2,2,2-trichloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)nicotinamide
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)-3-nitrobenzamide
- N-(1-(4-(aminosulfonyl)anilino)-2,2,2-trichloroethyl)-4-methoxybenzamide
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hexanamide chain differentiates it from other similar compounds, potentially altering its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H20Cl3N3O3S |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C14H20Cl3N3O3S/c1-2-3-4-5-12(21)20-13(14(15,16)17)19-10-6-8-11(9-7-10)24(18,22)23/h6-9,13,19H,2-5H2,1H3,(H,20,21)(H2,18,22,23) |
InChI-Schlüssel |
IHNNNSJYBKJDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
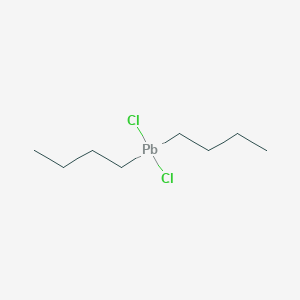
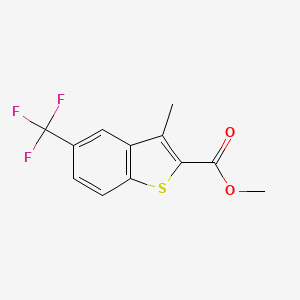
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
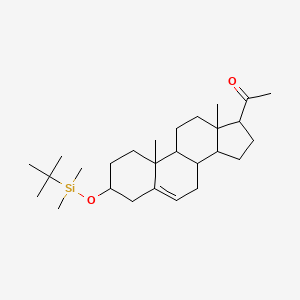
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)
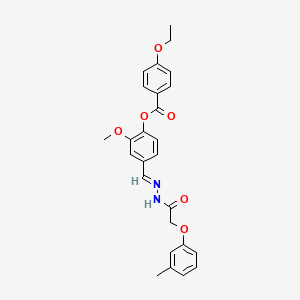


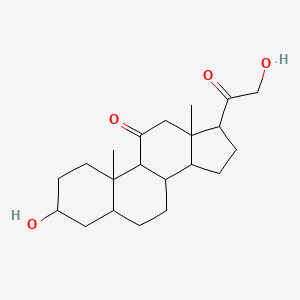
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
